molecular formula C16H18ClN3O3S2 B4764711 METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B4764711
M. Wt: 399.9 g/mol
InChI Key: JUCDMIGPHZHZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of piperazine, thiophene, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. One common approach is to start with the chlorination of thiophene to introduce the chloro group. This is followed by the formation of the piperazine derivative through nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • METHYL {[(5-CHLORO-2-THIENYL)METHYL]AMINO}ACETATE
  • METHYL {[(2-CHLORO-4-NITROBENZOYL)AMINO]ACETATE
  • ETHYL {[(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE

Uniqueness

METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which can impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c1-23-15(21)12-4-9-24-14(12)18-16(22)20-7-5-19(6-8-20)10-11-2-3-13(17)25-11/h2-4,9H,5-8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCDMIGPHZHZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 4
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METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

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